N-[1-(2,2-dimethoxyethyl)piperidin-3-yl]naphthalene-2-carboxamide
Description
N-[1-(2,2-dimethoxyethyl)piperidin-3-yl]naphthalene-2-carboxamide is a complex organic compound that features a piperidine ring, a naphthalene moiety, and a carboxamide group
Properties
IUPAC Name |
N-[1-(2,2-dimethoxyethyl)piperidin-3-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-19(25-2)14-22-11-5-8-18(13-22)21-20(23)17-10-9-15-6-3-4-7-16(15)12-17/h3-4,6-7,9-10,12,18-19H,5,8,11,13-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUKINGLQLEEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CCCC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2-dimethoxyethyl)piperidin-3-yl]naphthalene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,2-dimethoxyethyl)piperidin-3-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidine and naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-[1-(2,2-dimethoxyethyl)piperidin-3-yl]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2,2-dimethoxyethyl)piperidin-3-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and naphthalene-based molecules. Examples are:
- N-[1-(2,2-dimethoxyethyl)piperidin-3-yl]benzamide
- N-[1-(2,2-dimethoxyethyl)piperidin-3-yl]anthracene-2-carboxamide
Uniqueness
N-[1-(2,2-dimethoxyethyl)piperidin-3-yl]naphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
